N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide
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Overview
Description
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multiple steps. One common approach is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of high-energy materials and fluorescent dyes.
Biological Research: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and other proteins . This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Purine Derivatives: Compounds like adenine and guanine share the purine structure and are involved in various biochemical processes.
Uniqueness
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combination of the oxadiazole and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N8O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C17H16N8O2/c26-13(6-7-18-15-14-16(21-9-20-14)23-10-22-15)19-8-12-24-17(27-25-12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,26)(H2,18,20,21,22,23) |
InChI Key |
YQSSWVPBQGVRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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